molecular formula C12H9N B046965 Carbazole CAS No. 86-74-8

Carbazole

Cat. No. B046965
CAS RN: 86-74-8
M. Wt: 167.21 g/mol
InChI Key: UJOBWOGCFQCDNV-UHFFFAOYSA-N
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Patent
US07388055B2

Procedure details

To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Smiles
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed via a freeze-pump-thaw cycle thrice
CUSTOM
Type
CUSTOM
Details
After degassing
ADDITION
Type
ADDITION
Details
The macromonomer containing polystyrene segments (NBMPStBr)
CUSTOM
Type
CUSTOM
Details
was precipitated from methanol
DISSOLUTION
Type
DISSOLUTION
Details
Polymer was dissolved in THF
CUSTOM
Type
CUSTOM
Details
reprecipitated from methanol three times

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07388055B2

Procedure details

To an ampoule, Cu(I)Br (1 mmol), 2,2′-bipyridine (1 mmol), norbornene methylene bromide(NBMBr) (1 mmol) and styrene(St) (100 mmol) were added in 10 mL toluene. The heterogeneous mixture was placed under vacuum and degassed via a freeze-pump-thaw cycle thrice. After degassing, the reaction mixture in ampoule was stirred at 100° C. for 12 hrs. The macromonomer containing polystyrene segments (NBMPStBr) was precipitated from methanol. Polymer was dissolved in THF and reprecipitated from methanol three times. Number average molecular weight of (NBMPStBr) is 160000 and PDI is 1.28 (by GPC).
[Compound]
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]1(C)C=CC=C[CH:14]=1>>[CH:10]1[C:9]2[NH:8][C:7]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Cu(I)Br
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
norbornene methylene bromide(NBMBr)
Quantity
1 mmol
Type
reactant
Smiles
Name
styrene(St)
Quantity
100 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction mixture in ampoule was stirred at 100° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed via a freeze-pump-thaw cycle thrice
CUSTOM
Type
CUSTOM
Details
After degassing
ADDITION
Type
ADDITION
Details
The macromonomer containing polystyrene segments (NBMPStBr)
CUSTOM
Type
CUSTOM
Details
was precipitated from methanol
DISSOLUTION
Type
DISSOLUTION
Details
Polymer was dissolved in THF
CUSTOM
Type
CUSTOM
Details
reprecipitated from methanol three times

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.